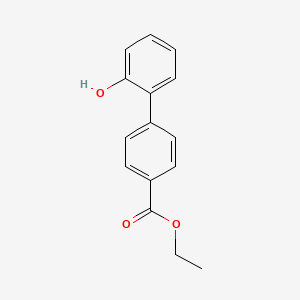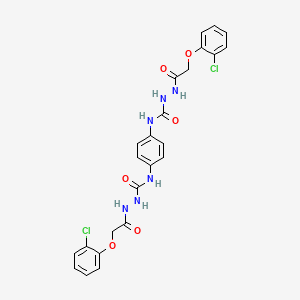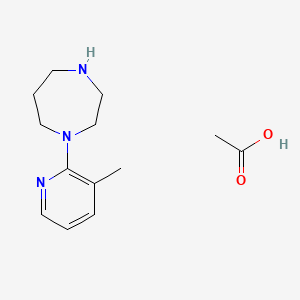
Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate is a chemical compound with the molecular formula C13H9N2NaO4S and a molecular weight of 312.27633 . It is also known by its CAS number 1189723-86-1 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoxazole ring attached to a benzene ring via a sulfonate group . The benzoxazole ring contains a nitrogen and an oxygen atom, while the benzene ring contains an amino group .Scientific Research Applications
Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate is used in a wide range of scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments. In biochemical and physiological studies, this compound is used to study the function of proteins and enzymes, as well as to understand the effects of various drugs and other compounds on the body. In laboratory experiments, this compound is used to analyze the structure and function of molecules, as well as to study the effects of various compounds on cells.
Mechanism of Action
The mechanism of action of Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate is not fully understood. However, it is believed that the sulfonate group of this compound binds to proteins and enzymes, altering their structure and function. This binding can be used to study the effects of various compounds on proteins and enzymes, as well as to understand the effects of drugs and other compounds on the body.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases, and to modulate the activity of certain proteins and receptors. This compound has also been shown to modulate the expression of certain genes, as well as to affect the transport of certain molecules across cell membranes.
Advantages and Limitations for Lab Experiments
The use of Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to obtain and store. Additionally, this compound is a highly versatile compound, and it can be used to study a wide range of biochemical and physiological processes. However, this compound can also be toxic to cells, and it can interfere with the activity of certain enzymes and proteins. Therefore, it is important to use this compound in laboratory experiments with caution.
Future Directions
The use of Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate in scientific research is still in its early stages, and there is much to be explored. Some potential future directions for research include: further exploring the biochemical and physiological effects of this compound; investigating the mechanism of action of this compound; exploring the use of this compound in drug discovery; and exploring the use of this compound in other laboratory experiments. Additionally, further research could be conducted to understand the toxicity of this compound and to develop methods to reduce its toxicity.
Synthesis Methods
Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate is synthesized through a two-step process involving the reaction of 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonic acid (ABSA) with sodium hydroxide. In the first step, ABSA is reacted with sodium hydroxide to form a sodium salt. In the second step, the sodium salt is reacted with a base, such as sodium carbonate, to form this compound.
properties
IUPAC Name |
sodium;4-amino-3-(1,3-benzoxazol-2-yl)benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4S.Na/c14-10-6-5-8(20(16,17)18)7-9(10)13-15-11-3-1-2-4-12(11)19-13;/h1-7H,14H2,(H,16,17,18);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIAVLWXPGLPCP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)S(=O)(=O)[O-])N.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N2NaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6341400.png)



![4-(3,4-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341441.png)




![4-[(tert-Butoxy)carbonyl]-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B6341498.png)


